molecular formula C21H18Cl2N2O4 B5973767 3-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one

3-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one

Cat. No. B5973767
M. Wt: 433.3 g/mol
InChI Key: LBOVAWITOIQVAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one, also known as CERC-501, is a novel small molecule that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and is known to modulate the activity of the kappa opioid receptor (KOR). In

Mechanism of Action

3-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one acts as a selective antagonist of the KOR, which is a G protein-coupled receptor that is widely distributed in the brain and spinal cord. The KOR is involved in the modulation of pain, stress, and addiction, and its activation has been associated with negative affective states. 3-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one binds to the KOR and blocks its activity, leading to the modulation of downstream signaling pathways. This results in the reduction of stress and anxiety-related behaviors and the attenuation of drug-seeking behavior.
Biochemical and Physiological Effects:
3-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one has been shown to have a variety of biochemical and physiological effects in preclinical models. It has been found to reduce the release of stress hormones such as corticotropin-releasing factor (CRF) and adrenocorticotropic hormone (ACTH). It has also been shown to increase the activity of dopamine neurons in the mesolimbic pathway, which is involved in reward processing. 3-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one has been found to have minimal effects on other opioid receptors, such as the mu and delta opioid receptors.

Advantages and Limitations for Lab Experiments

3-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one has several advantages for lab experiments. It has high selectivity and potency for the KOR, which allows for precise modulation of its activity. It has also been shown to have good pharmacokinetic properties, such as good oral bioavailability and a long half-life. However, there are also limitations to its use in lab experiments. 3-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one has a low solubility in water, which can make it difficult to prepare solutions for in vivo experiments. It also has a relatively high molecular weight, which may limit its ability to cross the blood-brain barrier.

Future Directions

There are several future directions for the study of 3-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one. One area of research is the investigation of its potential therapeutic applications in human subjects. Clinical trials are currently underway to evaluate its efficacy in treating anxiety and depression. Another area of research is the exploration of its effects on other neurotransmitter systems, such as the glutamate and GABA systems. It is also important to investigate the safety and tolerability of 3-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one in human subjects, as well as its potential for abuse and dependence. Finally, the development of new analogs of 3-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one with improved pharmacokinetic properties may lead to the discovery of more effective therapies for neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 3-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one involves a multi-step process that starts with the reaction of 3-hydroxyflavone with 3,4-dichloroaniline in the presence of phosphorus oxychloride to form 3-(3,4-dichlorophenyl)-2H-chromen-2-one. This intermediate is then reacted with piperazine and triethylamine in dichloromethane to obtain the final product, 3-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one. The synthesis method has been optimized to achieve high yield and purity of the compound.

Scientific Research Applications

3-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to modulate the activity of the KOR, which is involved in the regulation of pain, stress, and addiction. 3-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one has been found to have anxiolytic and antidepressant-like effects in preclinical models of anxiety and depression. It has also been shown to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

3-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O4/c1-28-18-4-2-3-13-11-15(21(27)29-19(13)18)20(26)25-9-7-24(8-10-25)14-5-6-16(22)17(23)12-14/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOVAWITOIQVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.